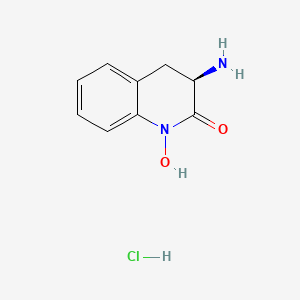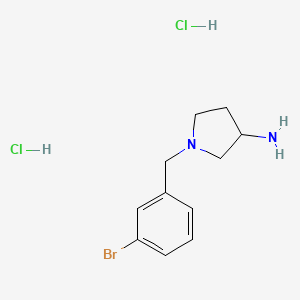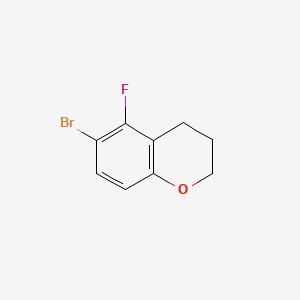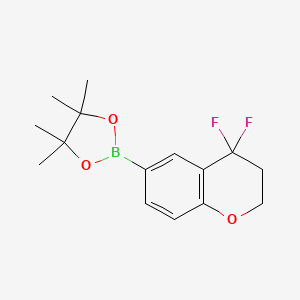
Methyl 4-amino-5-bromo-2,3-difluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-amino-5-bromo-2,3-difluorobenzoate is an organic compound with the molecular formula C8H6BrF2NO2 It is a derivative of benzoic acid, featuring a methyl ester group, an amino group, a bromine atom, and two fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-amino-5-bromo-2,3-difluorobenzoate typically involves the esterification of 4-amino-5-bromo-2,3-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azides or nitriles can be formed.
Oxidation Products: Nitro derivatives are common products of oxidation reactions.
Hydrolysis Products: The hydrolysis of the ester yields 4-amino-5-bromo-2,3-difluorobenzoic acid.
科学研究应用
Methyl 4-amino-5-bromo-2,3-difluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with unique properties, such as photoactive materials.
作用机制
The mechanism of action of methyl 4-amino-5-bromo-2,3-difluorobenzoate depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.
相似化合物的比较
Methyl 5-bromo-2,3-difluorobenzoate: Similar in structure but lacks the amino group, which may affect its reactivity and applications.
Methyl 4-amino-3,5-difluorobenzoate: Similar but with different positions of the fluorine atoms, which can influence its chemical properties and biological activity.
Uniqueness: Methyl 4-amino-5-bromo-2,3-difluorobenzoate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both bromine and fluorine atoms, along with the amino group, makes it a versatile compound for various chemical transformations and research applications.
属性
分子式 |
C8H6BrF2NO2 |
|---|---|
分子量 |
266.04 g/mol |
IUPAC 名称 |
methyl 4-amino-5-bromo-2,3-difluorobenzoate |
InChI |
InChI=1S/C8H6BrF2NO2/c1-14-8(13)3-2-4(9)7(12)6(11)5(3)10/h2H,12H2,1H3 |
InChI 键 |
QKBVWWMKQFCZQL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C(=C1F)F)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 9,9-dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylate](/img/structure/B14045398.png)

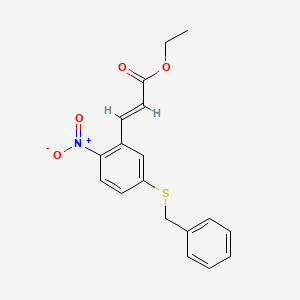
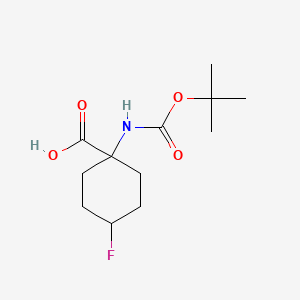


![1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium](/img/structure/B14045445.png)

